molecular formula C20H20O4 B13395461 1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B13395461
M. Wt: 324.4 g/mol
InChI Key: BLZGPHNVMRXDCB-UHFFFAOYSA-N
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Description

1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (hereafter referred to by its full systematic name) is a prenylated chalcone derivative primarily isolated from Glycyrrhiza species (licorice) . It is cataloged under PubChem MOL004898 and exhibits molecular weight 338.4 g/mol (C20H20O5) . This compound is characterized by a central α,β-unsaturated ketone (chalcone backbone), substituted with hydroxyl groups at positions 2,4 on ring A, a 3-methylbut-2-enyl (prenyl) group at position 5, and a 4-hydroxyphenyl group on ring B .

Studies highlight its pharmacological relevance, including anti-inflammatory and anti-diabetic properties, mediated through interactions with targets such as PTGS2 (COX-2) and HSP90 . Molecular docking analyses demonstrate binding affinities to albumin (ALB, ΔG = −7.9 kcal/mol) and MAPK1 (ΔG = −7.1 kcal/mol), suggesting roles in modulating metabolic and inflammatory pathways .

Properties

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZGPHNVMRXDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-6 hours

The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous flow reactors: To ensure consistent product quality and yield.

    Purification steps: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound can induce apoptosis and inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features and Bioactivity of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Targets/Activities Source
Target Compound (MOL004898) C20H20O5 338.4 2,4-dihydroxy, 5-prenyl, 4-hydroxyphenyl PTGS2, HSP90, ALB, MAPK1 Glycyrrhiza spp.
Licochalcone A (MOL000497) C21H22O4 338.4 2,4-dihydroxy, 3-prenyl, 4-hydroxyphenyl Antibacterial, EGFR inhibition Glycyrrhiza spp.
Neobavaisoflavone () C20H18O4 322.4 7-hydroxy, 6-prenyl, chroman-4-one Aβ42 aggregation inhibition Psoralea corylifolia
Xanthohumol () C21H22O5 354.4 2,4-dihydroxy-6-methoxy, 3-prenyl Anticancer, anti-inflammatory Hops (Humulus lupulus)
(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (Odoratin, MOL005016) C20H20O5 340.4 3,4-dihydroxy-5-prenyl, 2,4-dihydroxyphenyl Antioxidant, PTGS2 modulation Glycyrrhiza spp.

Key Observations:

Prenylation Impact : The 3-methylbut-2-enyl (prenyl) group enhances lipophilicity and membrane permeability, critical for target binding. For example, the target compound and Licochalcone A share prenyl groups but differ in hydroxylation patterns, leading to divergent targets (PTGS2 vs. EGFR) .

Hydroxyl Group Positioning : The 2,4-dihydroxy configuration in the target compound and Odoratin correlates with antioxidant and anti-inflammatory activities, while methoxy substitution in Xanthohumol reduces polarity, altering bioavailability .

Chalcone vs. Isoflavone Scaffolds : Neobavaisoflavone, an isoflavone, lacks the α,β-unsaturated ketone but retains prenylation, enabling distinct mechanisms like Aβ42 inhibition compared to chalcones .

Pharmacological and Computational Comparisons

Table 2: Molecular Docking and Activity Data

Compound Name Target Protein Docking Score (ΔG, kcal/mol) Bioactivity (e.g., IC50) Reference
Target Compound (MOL004898) ALB −7.9 N/A
MAPK1 −7.1 N/A
Licochalcone A EGFR N/A IC50 = 0.29 μM (GC assay)
Xanthohumol COX-2 N/A IC50 = 3.8 μM
Odoratin (MOL005016) PTGS2 N/A 40.79% inhibition

Insights:

  • Licochalcone A’s EGFR inhibition (IC50 = 0.29 μM) highlights the role of the 3-prenyl group in kinase targeting, absent in the target compound .
  • Odoratin’s moderate PTGS2 inhibition (40.79%) versus the target compound’s higher affinity underscores the importance of the 4-hydroxyphenyl group in COX-2 modulation .

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